Paxiphylline D

Description

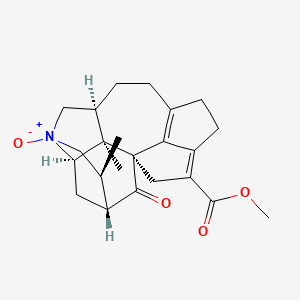

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,2S,3R,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14,16,18H,4-11H2,1-3H3/t12-,14-,16-,18-,22-,23+,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGESJSJJGMUDSQ-SUEJIMSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C[N+]2(CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CC4)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[N+]2(C[C@H]3CCC4=C5C(=C(C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CC4)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Paxilline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline is a potent, tremorgenic indole diterpene mycotoxin that has garnered significant interest in the scientific community for its specific and potent inhibition of large-conductance calcium-activated potassium (BK) channels. First characterized in 1975, this complex natural product is produced by the filamentous fungus Penicillium paxilli. Its unique mode of action and intricate chemical structure have made it a valuable tool for studying the physiological roles of BK channels and a lead compound in drug discovery efforts. This technical guide provides an in-depth exploration of the origin of paxilline, from its microbial source and biosynthesis to its molecular mechanism of action and the experimental protocols used to investigate its properties.

Discovery and Producing Organism

Paxilline was first isolated from the fungus Penicillium paxilli, a saprophytic species commonly found in soil and on decaying vegetation. The initial characterization of paxilline as a tremorgenic mycotoxin laid the groundwork for subsequent investigations into its pharmacological activities. Further research has identified other fungal species capable of producing paxilline, including Aspergillus foveolatus and Claviceps paspali, highlighting the distribution of its biosynthetic machinery across different fungal genera.[1]

Biosynthesis of Paxilline

The biosynthesis of paxilline is a complex process that begins with two primary precursor molecules: geranylgeranyl pyrophosphate (GGPP) and indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway.[2] The assembly of the intricate indole diterpene core is orchestrated by a cluster of genes, termed the PAX gene cluster, which has been identified and characterized in Penicillium paxilli.[3]

The key enzymatic steps in the paxilline biosynthetic pathway are as follows:

-

Formation of Paspaline: The initial steps involve the cyclization of GGPP and its condensation with an indole moiety, a reaction catalyzed by a suite of enzymes including a geranylgeranyl pyrophosphate synthase (PaxG), an indole prenyltransferase (PaxC), a monooxygenase (PaxM), and a cyclase (PaxB).[2] These reactions lead to the formation of paspaline, the first stable indole-diterpene intermediate in the pathway.

-

Conversion to 13-desoxypaxilline: Paspaline is then converted to 13-desoxypaxilline by the cytochrome P450 monooxygenase, PaxP.[4]

-

Final Oxidation to Paxilline: The final step in the biosynthesis is the oxidation of 13-desoxypaxilline to paxilline, a reaction catalyzed by another cytochrome P450 monooxygenase, PaxQ.[4]

A schematic of the later stages of the paxilline biosynthetic pathway is presented below.

References

- 1. BK Channel Regulation of Afterpotentials and Burst Firing in Cerebellar Purkinje Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Draft Genome Sequence of the Filamentous Fungus Penicillium paxilli (ATCC 26601) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioreactor design and implementation strategies for the cultivation of filamentous fungi and the production of fungal metabolites: from traditional methods to engineered systems | Université de Liège [popups.uliege.be]

An In-depth Technical Guide to the Discovery of Secondary Metabolites from Penicillium paxilli

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillium paxilli, a saprophytic fungus, is a prolific producer of a diverse array of secondary metabolites, most notably the tremorgenic indole-diterpene, paxilline. The intricate biosynthetic pathways and the potent bioactivities of these compounds have positioned P. paxilli as a model organism for studying fungal secondary metabolism and a promising source for novel drug leads. This technical guide provides a comprehensive overview of the discovery of secondary metabolites from P. paxilli, with a focus on the well-characterized paxilline biosynthetic pathway. It details the key genes and enzymatic steps involved, summarizes the known secondary metabolites and their biological activities, and provides an overview of the experimental protocols and regulatory networks governing their production. This document is intended to serve as a valuable resource for researchers in natural product discovery, fungal genetics, and drug development.

Introduction to Penicillium paxilli and its Secondary Metabolites

Penicillium paxilli is a filamentous fungus belonging to the Ascomycota division. It is known to produce a range of bioactive secondary metabolites, which are small organic molecules not directly essential for the fungus's growth but play crucial roles in ecological interactions, such as defense and competition.[1] The secondary metabolome of P. paxilli includes compounds from various chemical classes, with indole-diterpenoids being the most prominent.

Known Secondary Metabolites from Penicillium paxilli

| Metabolite Class | Compound Name | Key Bioactivity/Characteristic |

| Indole-Diterpenoids | Paxilline | Potent inhibitor of BK (high-conductance calcium-activated potassium) channels, tremorgenic.[2] |

| Paspaline B | Intermediate in paxilline biosynthesis. | |

| Verruculogene | Tremorgenic mycotoxin. | |

| Steroids | Paxisterol | - |

| Polyketides | Penicillone | - |

| Pyrenocine A | Potent anti-inflammatory activity.[1] |

The Paxilline Biosynthetic Pathway: A Model System

The biosynthesis of paxilline is the most extensively studied secondary metabolic pathway in P. paxilli. It serves as an excellent model for understanding the genetic and biochemical basis of indole-diterpene synthesis in fungi. The pathway involves a series of enzymatic reactions catalyzed by proteins encoded by a cluster of genes known as the PAX cluster.[3][4]

The PAX Gene Cluster

Targeted gene replacement and expression analyses have identified a core set of seven genes required for paxilline biosynthesis: paxG, paxA, paxM, paxB, paxC, paxP, and paxQ. An additional gene, paxD, is involved in the post-paxilline modification.[4]

Biosynthetic Steps

The biosynthesis of paxilline begins with precursors from primary metabolism: geranylgeranyl pyrophosphate (GGPP) from the terpenoid pathway and indole-3-glycerol phosphate from the tryptophan biosynthesis pathway.[2] The key steps are as follows:

-

GGPPSynthesis: The enzyme PaxG (a geranylgeranyl diphosphate synthase) catalyzes the formation of GGPP.[4]

-

Diterpene Cyclization: A series of cyclization reactions, catalyzed by PaxC and PaxB, form the initial indole-diterpene core.

-

Formation of Paspaline: The enzymes PaxM and PaxB are involved in the subsequent steps leading to the formation of the stable intermediate, paspaline.

-

Conversion to 13-desoxypaxilline: The cytochrome P450 monooxygenase, PaxP, hydroxylates paspaline to form 13-desoxypaxilline.[5]

-

Final Hydroxylation to Paxilline: The final step is catalyzed by another cytochrome P450 monooxygenase, PaxQ, which hydroxylates 13-desoxypaxilline to yield paxilline.[5]

Quantitative Data on Production and Bioactivity

Quantitative analysis of secondary metabolite production and bioactivity is crucial for drug discovery and process optimization.

Production Titers

Under optimized submerged fermentation conditions, P. paxilli can accumulate significant amounts of paxilline.

| Compound | Production Titer | Fermentation Conditions | Reference |

| Paxilline | 1.5% (w/w) of freeze-dried cells | 60 L stirred fermenter, 6 days | [6] |

Bioactivity Data

Paxilline and its derivatives have been shown to possess potent biological activities, particularly targeting ion channels and cellular pumps.

| Compound | Bioactivity Assay | IC50 / Ki | Reference |

| Paxilline | Inhibition of sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) | 5 - 50 µM | [7] |

| Paxilline | Blockade of high-conductance Ca2+-activated K+ (BKCa) channels | Ki = 1.9 nM | |

| Epipaxilline (a known indole-diterpenoid) | Cytotoxicity against human liver cancer cell line BeL-7402 | IC50 = 5.3 µM | [8] |

| Penerpene L (a new indole-diterpenoid) | Cytotoxicity against human cervical cancer cell line HeLa | IC50 = 24.4 µM | [8] |

| Penerpene M (a new indole-diterpenoid) | Cytotoxicity against human lung carcinoma cell line A549 | IC50 = 40.6 µM | [8] |

Experimental Protocols

The discovery and characterization of secondary metabolites from P. paxilli rely on a combination of microbiological, molecular, and analytical techniques.

Fungal Cultivation and Fermentation

-

Culture Media: P. paxilli can be cultured on various standard fungal media such as Czapek Yeast Autolysate (CYA), Yeast Extract Sucrose (YES), and Malt Extract Agar (MEA) for routine growth and sporulation.[9] For secondary metabolite production, specialized fermentation media are often employed. A typical production medium might contain a carbon source like sucrose and a nitrogen source like yeast extract.[10]

-

Submerged Fermentation: For large-scale production, submerged fermentation in stirred-tank bioreactors is the preferred method. Key parameters such as temperature, pH, aeration, and agitation are optimized to maximize yield.[6] A study reported successful paxilline production at room temperature with shaking at 120 rpm.[10]

Extraction and Purification of Secondary Metabolites

-

Mycelial Extraction: The fungal mycelium is harvested by filtration and can be freeze-dried. Secondary metabolites are then extracted using organic solvents like chloroform or ethyl acetate.

-

Chromatographic Purification: The crude extract is subjected to various chromatographic techniques for purification of individual compounds. This typically involves column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC).

Molecular Biology Techniques

-

Gene Deletion via Homologous Recombination: To elucidate the function of genes in a biosynthetic pathway, targeted gene deletion is a powerful tool. This involves replacing the target gene with a selectable marker, such as a hygromycin resistance cassette, through homologous recombination.[11][12]

-

Construct Generation: A deletion cassette is constructed containing the selectable marker flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

-

Protoplast Transformation: The deletion cassette is introduced into P. paxilli protoplasts. Protoplasts are fungal cells with their cell walls removed, making them competent for DNA uptake.[13][14] This is typically achieved by treating the mycelium with cell wall-degrading enzymes.

-

Selection and Screening: Transformed protoplasts are regenerated on a medium containing the selective agent (e.g., hygromycin). Resistant colonies are then screened by PCR and Southern blot analysis to confirm the targeted gene deletion.[4]

-

Signaling Pathways Regulating Secondary Metabolism

The production of secondary metabolites in fungi is tightly regulated by complex signaling networks that respond to various environmental cues. While specific details in P. paxilli are still under investigation, key regulatory pathways conserved in other filamentous fungi are likely to play a significant role.

The Velvet Complex

The Velvet complex is a key regulatory hub that coordinates secondary metabolism and fungal development in response to light.[15] The core components are the proteins VeA, VelB, and the global regulator LaeA. In the dark, the complex is active and promotes the expression of secondary metabolite biosynthetic gene clusters. In Penicillium expansum, the absence of VeA and VelB has been shown to block the production of the mycotoxin patulin.[16]

cAMP/PKA Signaling Pathway

The cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway is a central signaling cascade that regulates various cellular processes, including secondary metabolism.[17][18] Extracellular signals are perceived by G-protein coupled receptors, leading to the activation of adenylate cyclase and the production of cAMP. cAMP then activates PKA, which in turn phosphorylates downstream transcription factors that can modulate the expression of secondary metabolite genes.[19]

Conclusion and Future Perspectives

Penicillium paxilli has proven to be a rich source of structurally diverse and biologically active secondary metabolites. The detailed elucidation of the paxilline biosynthetic pathway has provided a solid foundation for understanding indole-diterpene synthesis and for metabolic engineering efforts to produce novel derivatives. Future research will likely focus on the discovery of novel secondary metabolites from this organism through genome mining and advanced analytical techniques. Furthermore, a deeper understanding of the regulatory networks governing secondary metabolism in P. paxilli will be crucial for optimizing the production of desired compounds and for unlocking the full biosynthetic potential of this versatile fungus. The continued exploration of the P. paxilli secondary metabolome holds significant promise for the discovery of new therapeutic agents and valuable biochemicals.

References

- 1. Penicillium paxilli - Wikipedia [en.wikipedia.org]

- 2. Paxilline - Wikipedia [en.wikipedia.org]

- 3. Deletion and gene expression analyses define the paxilline biosynthetic gene cluster in Penicillium paxilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Defining paxilline biosynthesis in Penicillium paxilli: functional characterization of two cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cytotoxic Indole-Diterpenoids from the Marine-Derived Fungus Penicillium sp. KFD28 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Heterologous and homologous plasmid integration at a spore-pigment locus in Penicillium paxilli generates large deletions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 14. Protoplast isolation and transfection in a 96-well plate [protocols.io]

- 15. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 16. mdpi.com [mdpi.com]

- 17. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. camp-signalling-pathway-in-biocontrol-fungi - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to the Biosynthesis of Paxilline in Fungi

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paxilline is a potent indole-diterpene mycotoxin produced by various fungi, most notably Penicillium paxilli. It is of significant interest to the scientific community due to its neurotoxic effects, which are primarily mediated through the inhibition of the large-conductance calcium-activated potassium (BK) channels. Understanding the biosynthesis of paxilline is crucial for controlling its production in agricultural settings and for harnessing its unique chemical scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the paxilline biosynthetic pathway, including the genetic basis, enzymatic machinery, and key chemical transformations. It is intended to serve as a valuable resource for researchers actively engaged in the study of fungal secondary metabolism and drug discovery.

The Paxilline Biosynthetic Gene Cluster (PAX Cluster)

The biosynthesis of paxilline is orchestrated by a set of genes co-located in a specific region of the fungal genome, known as a biosynthetic gene cluster (BGC). In P. paxilli, this is referred to as the PAX cluster.[1][2] Targeted gene replacement and expression analyses have identified seven core genes essential for paxilline production: paxG, paxM, paxB, paxC, paxP, and paxQ. An additional gene, paxD, is involved in a post-paxilline modification.[1][2]

The Biosynthetic Pathway: From Primary Metabolism to a Complex Indole-Diterpene

The biosynthesis of paxilline begins with precursors from primary metabolism: indole-3-glycerol phosphate (from the shikimate pathway) and geranylgeranyl diphosphate (GGPP) (from the mevalonate pathway). The pathway can be dissected into several key enzymatic steps, each catalyzed by a specific "Pax" enzyme encoded by the PAX gene cluster.

Core Biosynthetic Enzymes and Their Functions

The core set of enzymes responsible for the synthesis of the key intermediate, paspaline, and its subsequent conversion to paxilline are detailed below.

| Enzyme | Gene | Type | Function |

| PaxG | paxG | Geranylgeranyl diphosphate synthase | Catalyzes the formation of geranylgeranyl diphosphate (GGPP) from farnesyl diphosphate (FPP) and isopentenyl pyrophosphate (IPP). This is the first committed step in the diterpene portion of the pathway.[2] |

| PaxC | paxC | Prenyltransferase | Catalyzes the prenylation of indole-3-glycerol phosphate with GGPP to form 3-geranylgeranylindole.[3] |

| PaxM | paxM | FAD-dependent monooxygenase | Catalyzes the epoxidation of the terminal double bond of the geranylgeranyl moiety of 3-geranylgeranylindole.[3] |

| PaxB | paxB | Terpene cyclase | A membrane-bound enzyme that catalyzes a complex cyclization cascade of the epoxidized intermediate to form the initial polycyclic indole-diterpene scaffold, emindole SB.[4] |

| PaxA | paxA | Integral membrane protein | Recently identified as a cyclase that catalyzes the conversion of 3',4'-epoxyemindole SB to paspaline, a role previously misattributed to PaxB.[4] |

| PaxP | paxP | Cytochrome P450 monooxygenase | Hydroxylates paspaline at the C-13 position to form 13-desoxypaxilline.[3] |

| PaxQ | paxQ | Cytochrome P450 monooxygenase | Catalyzes the final hydroxylation at the C-7 position of 13-desoxypaxilline to yield paxilline.[3] |

| PaxD | paxD | Prenyltransferase | Catalyzes the post-paxilline prenylation at the C-21 and C-22 positions of the indole ring of paxilline.[5][6] |

Quantitative Data on Paxilline Biosynthesis Enzymes

The kinetic parameters for some of the enzymes in the paxilline pathway have been characterized, providing insights into their catalytic efficiency.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Reference |

| PaxD | Paxilline | 106.4 ± 5.4 | 0.97 ± 0.01 | [5] |

| Dimethylallyl pyrophosphate (DMAPP) | 0.57 ± 0.02 | [5] | ||

| AmyD (a PaxD homolog) | Paxilline | 7.6 ± 0.5 | 0.12 ± 0.003 | [7] |

| Dimethylallyl pyrophosphate (DMAPP) | 17.9 ± 1.7 | [7] |

Visualizing the Paxilline Biosynthetic Pathway

The following diagram illustrates the key steps and intermediates in the biosynthesis of paxilline.

Caption: The biosynthetic pathway of paxilline in Penicillium paxilli.

Experimental Protocols

The elucidation of the paxilline biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. This section outlines the general methodologies employed in these studies.

Gene Knockout and Complementation in P. paxilli

Objective: To determine the function of a specific pax gene by observing the effect of its absence on paxilline production.

-

Construct Design: A gene replacement cassette is designed to replace the target pax gene with a selectable marker, such as the hygromycin B resistance gene (hph). Flanking regions homologous to the sequences upstream and downstream of the target gene are included to facilitate homologous recombination.

-

Protoplast Formation: P. paxilli mycelia are treated with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., sorbitol) to generate protoplasts.

-

Transformation: The gene replacement cassette is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

-

Selection and Screening: Transformed protoplasts are regenerated on a medium containing the selective agent (e.g., hygromycin B). Resistant colonies are then screened by PCR and Southern blot analysis to confirm the targeted gene replacement.

-

Metabolite Analysis: The knockout mutants are cultured, and the secondary metabolites are extracted and analyzed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify any changes in the production of paxilline and its intermediates.

-

Complementation: To confirm that the observed phenotype is due to the gene knockout, the wild-type copy of the gene is reintroduced into the mutant strain, which should restore paxilline production.

Caption: Workflow for gene knockout and complementation in P. paxilli.

Heterologous Expression and Purification of Pax Enzymes

Objective: To produce and purify individual Pax enzymes for in vitro biochemical characterization.

-

Gene Cloning: The coding sequence of the target pax gene is amplified from P. paxilli cDNA and cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Purification: The E. coli cells are harvested and lysed. The tagged protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a standard method such as the Bradford assay.

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of a purified Pax enzyme.

-

General Assay Conditions: A typical reaction mixture includes the purified enzyme, the putative substrate(s), and any necessary cofactors in a suitable buffer at an optimal pH and temperature.

-

PaxG (Geranylgeranyl Diphosphate Synthase): The activity can be measured by quantifying the amount of GGPP produced from FPP and IPP. This can be done using methods that detect the release of pyrophosphate (PPi) or by direct analysis of the product by LC-MS.

-

PaxC and PaxD (Prenyltransferases): The activity is determined by incubating the enzyme with the indole substrate and the prenyl diphosphate donor (GGPP for PaxC, DMAPP for PaxD). The reaction products are then extracted and analyzed by HPLC and LC-MS.

-

PaxM (FAD-dependent Monooxygenase): The activity of this enzyme can be monitored by measuring the consumption of NADPH and O2, which are required for the FAD cofactor regeneration and the hydroxylation reaction. The formation of the epoxidized product is confirmed by LC-MS.

-

PaxP and PaxQ (Cytochrome P450 Monooxygenases): These enzymes require a cytochrome P450 reductase to transfer electrons from NADPH. The assay involves incubating the purified P450, the reductase, the substrate (paspaline for PaxP, 13-desoxypaxilline for PaxQ), and an NADPH regenerating system. The product formation is monitored by HPLC.

Quantitative Analysis of Paxilline and its Intermediates by HPLC

Objective: To separate and quantify paxilline and its precursors in fungal extracts.

-

Sample Preparation: Fungal mycelia are harvested, freeze-dried, and ground. The metabolites are extracted with a suitable organic solvent (e.g., chloroform/methanol mixture). The extract is then filtered and concentrated.

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or ammonium acetate, is employed to achieve separation.

-

Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths for each compound. Mass spectrometry (MS) detection can be coupled to the HPLC for definitive identification and quantification.

-

-

Quantification: The concentration of each metabolite is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of purified standards.

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

Objective: To quantify the transcript levels of pax genes under different culture conditions or at different time points.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from fungal mycelia. The quality and quantity of the RNA are assessed, and it is then reverse transcribed into complementary DNA (cDNA).

-

qPCR: The qPCR reaction is performed using gene-specific primers for the target pax genes and a reference gene (e.g., β-tubulin) for normalization. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification in real-time.

-

Data Analysis: The relative expression level of each pax gene is calculated using the comparative CT (ΔΔCT) method, which normalizes the expression of the target gene to the reference gene.

Caption: Workflow for quantitative RT-PCR analysis of pax gene expression.

Conclusion

The biosynthesis of paxilline in fungi is a complex and fascinating process that involves a dedicated cluster of genes and a series of precise enzymatic transformations. This technical guide has provided a detailed overview of the pathway, the enzymes involved, and the experimental methodologies used to elucidate its intricacies. A thorough understanding of this biosynthetic machinery is not only of fundamental scientific interest but also holds significant potential for applications in agriculture, medicine, and biotechnology. Future research in this area will likely focus on the detailed structural and mechanistic characterization of the Pax enzymes, the regulatory networks that control the expression of the PAX cluster, and the engineering of the pathway to produce novel bioactive compounds.

References

- 1. Deletion and gene expression analyses define the paxilline biosynthetic gene cluster in Penicillium paxilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Functional analysis of Penicillium paxilli genes required for biosynthesis of paxilline : this thesis is presented in partial fulfilment of the requirements for the degree of Doctor of Philosophy (PhD) in Biochemistry at Massey University, Palmerston North, New Zealand [mro.massey.ac.nz]

- 4. An overlooked cyclase plays a central role in the biosynthesis of indole diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional analysis of a prenyltransferase gene (paxD) in the paxilline biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regiospecificities and Prenylation Mode Specificities of the Fungal Indole Diterpene Prenyltransferases AtmD and PaxD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A fungal prenyltransferase catalyzes the regular di-prenylation at positions 20 and 21 of paxilline - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Paxilline on BK Channels

This technical guide provides a comprehensive overview of the molecular mechanism by which paxilline, a potent fungal neurotoxin, inhibits the large-conductance Ca²⁺- and voltage-activated potassium (BK) channels. Understanding this mechanism is crucial for the use of paxilline as a research tool and for the development of novel BK channel modulators.

Core Mechanism of Action: Allosteric Inhibition of the Closed State

Paxilline is a highly specific inhibitor of BK channels, exerting its effect through a state-dependent mechanism that favors the channel's closed conformation.[1][2][3][4][5] The primary mode of action is not a direct occlusion of the ion-conducting pore in the open state, but rather an allosteric modulation that stabilizes the closed state of the channel.[3][4] This effectively shifts the equilibrium of the channel's gating process, making it more difficult for the channel to open in response to its physiological activators, membrane depolarization and increased intracellular calcium.

The key characteristics of paxilline's mechanism of action are:

-

Exclusive Closed-Channel Block : Paxilline binds with high affinity to the closed conformation of the BK channel.[1][2][3][4] Its affinity for the open state is significantly lower, estimated to be over 500 times weaker.[1][3][4]

-

State-Dependent Inhibition : The inhibitory potency of paxilline is inversely proportional to the open probability (Po) of the BK channel.[1][2][3][4] Under conditions that favor a low Po (e.g., hyperpolarized membrane potentials, low intracellular Ca²⁺), paxilline is a potent inhibitor with an IC₅₀ in the nanomolar range.[1][3][4] Conversely, when the Po is high (e.g., depolarized potentials, high intracellular Ca²⁺), the inhibitory effect of paxilline is substantially reduced, with the IC₅₀ shifting to the micromolar range.[1][3][4]

-

Allosteric Modulation : Paxilline does not directly block the ion permeation pathway of the open channel.[3][4] Instead, the binding of a single paxilline molecule to the channel allosterically alters the intrinsic closed-to-open equilibrium, thereby stabilizing the closed state.[1][2][3] This mechanism is supported by the observation that paxilline does not affect the gating currents associated with the movement of the channel's voltage sensors.[1][2]

-

Stoichiometry : Functional studies suggest that the binding of a single molecule of paxilline is sufficient to inhibit the tetrameric BK channel.[6][7][8]

The Paxilline Binding Site: A Crevice on the Intracellular Side

Computational modeling, guided by cryo-electron microscopy (cryo-EM) structures of the BK channel, has identified the putative binding site for paxilline.[6][7][8] This site is located in a crevice formed between the S6 transmembrane helix and the pore helix of adjacent subunits on the intracellular side of the channel.[7]

Key features of the binding site include:

-

Accessibility : Paxilline is thought to access its binding site from the intracellular solution via the central cavity of the channel.[6][7][8] This is supported by evidence that bulky intracellular pore blockers can hinder paxilline inhibition.[1][3][4]

-

Critical Residues : Site-directed mutagenesis studies have identified specific amino acid residues that are crucial for paxilline sensitivity. A key residue is Glycine 311 (G311) located in the S6 helix.[9][10] Mutation of this glycine to a serine (G311S) dramatically reduces the blocking efficacy of paxilline.[10] Other residues, including Methionine 285 (M285) and Phenylalanine 307 (F307) , have also been implicated in forming the paxilline binding pocket.[7] The Slo3 channel, a homolog of the BK channel that is insensitive to paxilline, has a serine at the equivalent position of G311, further highlighting the importance of this residue.[9][10]

Quantitative Data on Paxilline Inhibition of BK Channels

The following tables summarize the key quantitative parameters describing the interaction of paxilline with BK channels.

| Parameter | Value | Conditions | Reference |

| IC₅₀ (Closed State) | ~10 nM | Low open probability (e.g., -70 mV, 300 µM Ca²⁺) | [1][3][4] |

| IC₅₀ (Open State) | ~10 µM | High open probability (e.g., +70 mV, 300 µM Ca²⁺) | [1][3][4] |

| Affinity Ratio (Closed/Open) | >500-fold | [1][3][4] | |

| Forward Rate of Inhibition (k_on) | 2 x 10⁶ M⁻¹s⁻¹ | For closed channels | [1][3][4] |

| Stoichiometry | 1 molecule | Per channel | [6][7][8] |

| Equilibration Condition (300 µM Ca²⁺) | IC₅₀ |

| -70 mV | 11.7 ± 1.9 nM |

| 0 mV | 58.4 ± 2.9 nM |

| +40 mV | 469.8 ± 94.9 nM |

| +70 mV | 5.37 ± 1.0 µM |

Data adapted from Zhou & Lingle (2014). The IC₅₀ values demonstrate the strong dependence of paxilline inhibition on the membrane potential, which directly influences the channel's open probability.[3]

Experimental Protocols

The understanding of paxilline's mechanism of action has been elucidated through a combination of electrophysiological, molecular biology, and computational techniques.

This is the primary technique used to study the effects of paxilline on BK channel activity at the single-channel and macroscopic current levels.

-

Cell Preparation : HEK293 cells or other suitable cell lines are transiently or stably transfected with cDNAs encoding the α-subunit (and any auxiliary β-subunits) of the BK channel.

-

Patch-Clamp Recording :

-

An inside-out patch of the cell membrane containing the BK channels is excised using a glass micropipette. This configuration allows for the direct application of paxilline and solutions with varying Ca²⁺ concentrations to the intracellular face of the channel.

-

The patch is voltage-clamped to control the membrane potential.

-

Currents flowing through the BK channels are recorded in response to voltage steps and different concentrations of intracellular Ca²⁺.

-

-

Paxilline Application : Paxilline, dissolved in a suitable solvent like DMSO, is added to the intracellular solution perfusing the patch. The effect of paxilline on channel activity is measured by the reduction in the macroscopic current or the decrease in the open probability of single channels.

-

Data Analysis : The IC₅₀ of paxilline is determined by fitting the concentration-response data to the Hill equation. The state-dependence of the block is assessed by measuring the IC₅₀ under different voltage and Ca²⁺ conditions that result in varying open probabilities.

This technique is used to identify the specific amino acid residues involved in paxilline binding.

-

Mutagenesis : The cDNA encoding the BK channel α-subunit is modified to change a specific amino acid residue to another (e.g., G311S).

-

Expression and Recording : The mutated channel is then expressed in a cell line, and its sensitivity to paxilline is evaluated using the inside-out patch-clamp technique described above.

-

Analysis : A significant change in the IC₅₀ for the mutated channel compared to the wild-type channel indicates that the mutated residue is important for paxilline binding or the conformational changes associated with inhibition.

Molecular docking simulations are used to predict the binding pose of paxilline within the three-dimensional structure of the BK channel.

-

Homology Modeling : A homology model of the mammalian BK channel is created based on the cryo-EM structures of homologous channels (e.g., from Aplysia californica). Separate models are generated for the open and closed states of the channel.

-

Docking Simulation : A computational algorithm is used to predict the most favorable binding poses of the paxilline molecule within the channel structure. The algorithm considers factors such as shape complementarity and intermolecular interactions.

-

Validation : The predicted binding poses are then validated by comparing them with the results from site-directed mutagenesis experiments. A good model should be able to explain why certain mutations affect paxilline sensitivity.

Visualizations of Signaling Pathways and Experimental Workflows

Caption: Allosteric modulation of BK channels by paxilline.

Caption: Workflow for electrophysiological characterization.

Caption: Identifying key residues via mutagenesis.

References

- 1. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism | Semantic Scholar [semanticscholar.org]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. rupress.org [rupress.org]

- 10. Glycine311, a determinant of paxilline block in BK channels: a novel bend in the BK S6 helix - PubMed [pubmed.ncbi.nlm.nih.gov]

Paxilline as a Selective BK Channel Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline, a potent tremorogenic indole diterpene isolated from Penicillium paxilli, has emerged as a valuable pharmacological tool for the investigation of large-conductance Ca²⁺- and voltage-activated potassium (BK) channels.[1][2] Its high affinity and state-dependent mechanism of action have made it a widely used inhibitor in diverse physiological and biophysical studies. This technical guide provides an in-depth overview of paxilline's specificity, mechanism of action, experimental protocols for its use, and its impact on key signaling pathways.

Specificity and Off-Target Effects

While frequently cited as a specific BK channel inhibitor, the selectivity of paxilline is dose-dependent. Its primary and most potent interaction is with the BK channel, where it exhibits nanomolar affinity. However, at higher concentrations, off-target effects have been documented.

Data on Potency and Off-Target Interactions

| Target | Parameter | Value | Cell/System Type | Notes |

| BK Channel | IC₅₀ | ~10 nM | Channels in a closed state | Inhibition is highly dependent on the channel's open probability. |

| IC₅₀ | ~10 µM | Channels approaching maximal open probability | Demonstrates the state-dependent nature of the block. | |

| Kᵢ | 1.9 nM | Cloned α-subunit of the maxi-K channel in excised membrane patches (with 10 µM intracellular Ca²⁺) | ||

| SERCA | IC₅₀ | 5 - 50 µM | Different SERCA isoforms | SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) is a known off-target. This interaction can influence cellular calcium homeostasis. |

Mechanism of Action

Paxilline functions as a closed-channel blocker of BK channels.[1][2] Its inhibitory action is not due to direct occlusion of the pore in the open state but rather through preferential binding to and stabilization of the closed conformation of the channel.[1][2] This allosteric mechanism effectively reduces the channel's open probability (Po).[1]

Key features of paxilline's mechanism of action include:

-

State-Dependent Inhibition: Paxilline's binding affinity is significantly higher for the closed state of the BK channel, with an estimated affinity for the closed conformation being over 500-fold greater than for the open conformation.[1]

-

Inverse Dependence on Open Probability: The extent of inhibition by paxilline is inversely correlated with the channel's open probability. Conditions that favor channel opening, such as membrane depolarization or high intracellular calcium concentrations, lead to a reduction in the inhibitory effect of paxilline.[1][3][4][5]

-

Intracellular Site of Action: Evidence suggests that paxilline accesses its binding site from the intracellular side of the membrane, likely through the central cavity of the channel.[2]

-

No Effect on Voltage Sensors: Gating current measurements have shown that paxilline does not directly affect the voltage-sensing domains of the BK channel.[3]

Logical Workflow of Paxilline Inhibition

Caption: Mechanism of Paxilline's inhibitory action on BK channels.

Experimental Protocols

Electrophysiological techniques, particularly patch-clamp, are the gold standard for studying the effects of paxilline on BK channels. Below are detailed methodologies for inside-out and whole-cell patch-clamp recordings.

Inside-Out Patch-Clamp Protocol

This configuration is ideal for studying the direct interaction of paxilline with the intracellular face of the BK channel.

A. Solutions:

-

Pipette (Extracellular) Solution (in mM): 127 tetraethylammonium hydroxide, 125 methanesulfonic acid, 2 MgCl₂, 10 HEPES. Adjusted to pH 7.2 with methanesulfonic acid.

-

Bath (Intracellular) Solution (in mM): 127 potassium methanesulfonate, 2 MgCl₂, 10 HEPES, and varying concentrations of free Ca²⁺ (e.g., 0 µM, 1.3 µM, 10 µM) chelated with EGTA. Adjusted to pH 7.2 with KOH.

-

Paxilline Stock Solution: 10 mM in DMSO. Dilute to the final desired concentration in the intracellular solution immediately before use.

B. Recording Procedure:

-

Fabricate borosilicate glass pipettes with a resistance of 1-2 MΩ.

-

Establish a gigaohm seal with the cell membrane in the cell-attached configuration.

-

Excise the patch to achieve the inside-out configuration, exposing the intracellular side of the membrane to the bath solution.

-

Record baseline BK channel activity using a voltage-clamp protocol. A typical protocol involves holding the membrane potential at a negative value (e.g., -80 mV) and applying depolarizing voltage steps (e.g., from -80 mV to +80 mV in 10 mV increments).[6]

-

Perfuse the bath with the paxilline-containing intracellular solution.

-

Record BK channel activity in the presence of paxilline using the same voltage-clamp protocol.

-

To study the state-dependence of the block, vary the holding potential and/or the intracellular Ca²⁺ concentration to alter the channel's open probability before and during paxilline application.[3][5]

Whole-Cell Patch-Clamp Protocol

This configuration allows for the study of paxilline's effect on BK channels in the context of the entire cell, including the influence of intracellular signaling pathways.

A. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjusted to pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjusted to pH 7.2 with KOH.

-

Paxilline Application: Paxilline can be applied extracellularly via bath perfusion.

B. Recording Procedure:

-

Establish a gigaohm seal in the cell-attached configuration.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the internal solution for a few minutes.

-

Record baseline whole-cell currents, including BK currents, using a suitable voltage-clamp protocol (e.g., holding at -70 mV and stepping to various depolarizing potentials).[7]

-

To isolate BK currents, other potassium channels can be blocked pharmacologically (e.g., with 4-aminopyridine for Kv channels and glibenclamide for KATP channels).

-

Apply paxilline to the bath and record the changes in the isolated BK currents.

Experimental Workflow for Assessing Paxilline Inhibition

Caption: A typical experimental workflow for patch-clamp analysis.

Signaling Pathways Modulated by Paxilline

By inhibiting BK channels, paxilline can significantly impact various cellular signaling pathways, primarily through its effects on membrane potential and intracellular calcium dynamics.

Neuronal Signaling

In neurons, BK channels play a crucial role in regulating neuronal excitability, action potential repolarization, and neurotransmitter release. Inhibition of BK channels by paxilline can lead to:

-

Increased Neuronal Excitability: By blocking the hyperpolarizing influence of BK channels, paxilline can broaden action potentials and increase neuronal firing rates.

-

Modulation of Neurotransmitter Release: The effect on neurotransmitter release is complex. By prolonging presynaptic depolarization, paxilline can enhance Ca²⁺ influx and increase neurotransmitter release. However, in some cases, BK channel hyperactivity can decrease release probability, a condition that can be reversed by paxilline.

Caption: Neuronal signaling pathway affected by paxilline.

Smooth Muscle Contraction

In vascular smooth muscle cells (VSMCs), BK channels contribute to the regulation of vascular tone by promoting hyperpolarization and relaxation. Inhibition of these channels by paxilline can result in:

-

Membrane Depolarization: Blocking BK channels leads to VSMC depolarization.

-

Activation of Voltage-Gated Ca²⁺ Channels (VGCCs): Depolarization opens VGCCs, increasing intracellular Ca²⁺.

-

Increased Smooth Muscle Contraction: Elevated intracellular Ca²⁺ activates calmodulin and myosin light chain kinase (MLCK), leading to phosphorylation of the myosin light chain and subsequent smooth muscle contraction.

Caption: Smooth muscle contraction pathway affected by paxilline.

Conclusion

Paxilline is a powerful and relatively specific inhibitor of BK channels, distinguished by its potent, state-dependent mechanism of action. A thorough understanding of its affinity, off-target effects at higher concentrations, and its impact on cellular signaling is crucial for its effective application in research and drug development. The experimental protocols outlined in this guide provide a framework for the precise characterization of its effects on BK channel function. As with any pharmacological agent, careful consideration of its concentration-dependent effects is paramount to ensure accurate interpretation of experimental results.

References

- 1. Direct active Fyn-paxillin interaction regulates vascular smooth muscle cell migration [jstage.jst.go.jp]

- 2. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchgate.net [researchgate.net]

Paxilline: A Technical Guide to a Tremorgenic Mycotoxin and its Interaction with BK Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paxilline, an indole diterpene alkaloid mycotoxin produced by Penicillium paxilli, is a potent neurotoxin known for its tremorgenic effects in vertebrates.[1][2] Its primary mechanism of action involves the potent and specific inhibition of the large-conductance Ca2+-activated K+ (BK) channels, crucial regulators of neuronal excitability.[3][4][5] This technical guide provides an in-depth analysis of paxilline, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of neuroscience, toxicology, and pharmacology.

Introduction: The Tremorgenic Mycotoxin Paxilline

First characterized in 1975, paxilline is a member of the indole-diterpenoid class of mycotoxins.[1] These fungal secondary metabolites are known to cause neurological syndromes in livestock, often referred to as "ryegrass staggers," characterized by tremors, ataxia, and hypersensitivity.[6] The tremorgenic activity of paxilline stems from its ability to disrupt normal neuronal function by targeting a specific class of ion channels.[3][5] Beyond its toxicological significance, paxilline's high affinity and specificity for the BK channel have made it an invaluable pharmacological tool for elucidating the physiological roles of these channels in various cellular processes.[4][7]

Mechanism of Action: State-Dependent Inhibition of the BK Channel

The primary molecular target of paxilline is the large-conductance Ca2+- and voltage-activated potassium (BK) channel.[3][4][5] These channels are ubiquitously expressed and play a critical role in regulating neuronal excitability, neurotransmitter release, and smooth muscle tone by influencing the repolarization phase of the action potential.[7]

Paxilline exhibits a potent, reversible, and state-dependent inhibition of BK channels.[5][7][8] It preferentially binds to the closed conformation of the channel, thereby stabilizing it in a non-conducting state.[3][5] This inhibition is non-competitive and allosteric, meaning paxilline binds to a site distinct from the pore and the Ca2+ binding sites.[8] The binding of a single paxilline molecule is sufficient to inhibit the channel.[5]

The affinity of paxilline for the BK channel is inversely proportional to the channel's open probability (Po).[3][5] When the channel is predominantly closed (low Po), the IC50 for paxilline is in the low nanomolar range.[5][6] Conversely, under conditions that favor channel opening (high Po), such as membrane depolarization or high intracellular Ca2+ concentrations, the inhibitory effect of paxilline is significantly reduced, with the IC50 shifting to the micromolar range.[5][6] This state-dependent inhibition is a hallmark of paxilline's interaction with the BK channel.

Signaling Pathway of Paxilline-Induced Tremor

The inhibition of BK channels by paxilline leads to a cascade of events at the cellular and systemic levels, culminating in the characteristic tremor. By blocking BK channels, paxilline prolongs the repolarization of neurons, leading to increased neuronal excitability and uncontrolled firing. This disruption of normal neuronal signaling, particularly in motor pathways, manifests as involuntary muscle contractions and tremors.

Quantitative Data

The following tables summarize the key quantitative parameters of paxilline's interaction with BK channels and its in vivo toxicity.

| Parameter | Value | Conditions | Species/System | Reference(s) |

| IC50 | 11.7 ± 1.9 nM | -70 mV, 300 µM Ca2+ (Low Po) | Not specified | [6][7] |

| 58.4 ± 2.9 nM | 0 mV, 300 µM Ca2+ | Not specified | [6][7] | |

| 469.8 ± 94.9 nM | 40 mV, 300 µM Ca2+ | Not specified | [6][7] | |

| 5.37 ± 1.0 µM | 70 mV, 300 µM Ca2+ (High Po) | Not specified | [6][7] | |

| 5-50 µM | Different SERCA isoforms | Not specified | [9] | |

| Ki | 1.9 nM | 10 µM intracellular Ca2+ | Cloned α-subunit of maxi-K channel | [8] |

| 35.7 nM | Whole-cell outward currents | Rat mesenteric artery cells | [10] | |

| Rate of Inhibition | 2 x 10^6 M-1s-1 | For closed channels | Not specified | [5][11] |

| LD50 | 150 mg/kg | Body weight | Mice | [6] |

Table 1: Quantitative parameters of paxilline's biological activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of paxilline.

Whole-Cell Patch-Clamp Analysis of BK Channel Inhibition

This protocol is designed to measure the effect of paxilline on BK channel currents in isolated cells.

Materials:

-

Cells expressing BK channels (e.g., cultured neurons, HEK293 cells transfected with BK channel subunits)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External (bath) solution (e.g., 140 mM KCl, 2 mM MgCl2, 10 mM HEPES, pH 7.2)

-

Internal (pipette) solution (e.g., 140 mM KCl, 2 mM MgCl2, 10 mM HEPES, 1 mM EGTA, and varying concentrations of CaCl2 to achieve desired free Ca2+, pH 7.2)

-

Paxilline stock solution (in DMSO) and working solutions

Procedure:

-

Prepare cells on coverslips suitable for patch-clamp recording.

-

Pull glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

-

Mount the coverslip in the recording chamber and perfuse with external solution.

-

Approach a target cell with the patch pipette while applying positive pressure.

-

Release the positive pressure to form a giga-ohm seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -80 mV).

-

Apply voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit BK channel currents.

-

Record baseline currents in the absence of paxilline.

-

Perfuse the recording chamber with a known concentration of paxilline and repeat the voltage-step protocol.

-

To study the state-dependence of inhibition, vary the holding potential and/or the intracellular Ca2+ concentration.

-

Wash out the paxilline to observe the reversibility of the block.

-

Analyze the data to determine the percentage of current inhibition, construct dose-response curves, and calculate IC50 values.

Experimental Workflow for Patch-Clamp Analysis

In Vivo Tremorgenicity Assay in Mice

This protocol describes a method to assess the tremorgenic effects of paxilline in a mouse model.

Materials:

-

Male C57BL/6 mice (or other appropriate strain)

-

Paxilline solution for injection (e.g., dissolved in a vehicle like corn oil or DMSO/saline)

-

Observation cages

-

Video recording equipment

-

Tremor quantification system (e.g., force plate, accelerometer, or visual rating scale)

Procedure:

-

Acclimatize mice to the experimental environment.

-

Administer paxilline via intraperitoneal (i.p.) or oral gavage at various doses. A control group should receive the vehicle only.

-

Immediately after administration, place each mouse in an individual observation cage.

-

Record the behavior of the mice for a set period (e.g., 60-120 minutes).

-

Qualitative Assessment (Visual Rating Scale): Score the severity of tremors at regular intervals (e.g., every 5-10 minutes) using a standardized scale. An example scale is provided below.

-

Quantitative Assessment: If available, use a force plate or accelerometer to measure the frequency and amplitude of the tremors.

-

Analyze the data to determine the dose-response relationship for tremor induction, the time to onset, and the duration of the tremorgenic effect.

Example Visual Rating Scale for Tremor:

-

0: No tremor.

-

1: Mild, intermittent tremor, often induced by handling or movement.

-

2: Moderate, persistent tremor at rest.

-

3: Severe, continuous whole-body tremor.

-

4: Severe tremor with ataxia and loss of coordination.

-

5: Severe tremor with convulsions.

Experimental Workflow for In Vivo Tremorgenicity Assay

Conclusion

Paxilline is a potent tremorgenic mycotoxin that exerts its effects through the specific, state-dependent inhibition of BK channels. Its high affinity and well-characterized mechanism of action have established it as an indispensable tool in neuroscience and pharmacology for probing the function of these critical ion channels. This technical guide has provided a comprehensive overview of paxilline, from its molecular mechanism to in vivo effects, and has detailed experimental protocols to facilitate further research. A thorough understanding of paxilline's properties is crucial for researchers investigating its toxicological implications and for those utilizing it as a pharmacological probe to advance our understanding of BK channel physiology and its role in health and disease.

References

- 1. A force-plate actometer for quantitating rodent behaviors: illustrative data on locomotion, rotation, spatial patterning, stereotypies, and tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effect of Paxilline on Early Alterations of Electrophysiological Properties of Dentate Gyrus Granule Cells in Pilocarpine-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accurate and affordable assessment of physiological and pathological tremor in rodents using the accelerometer of a smartphone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patch Clamp Protocol [labome.com]

- 5. researchgate.net [researchgate.net]

- 6. Zhou Y and Lingle CJ (2014), Paxilline inhibits BK channels by an almost exc... - Paper [echinobase.org]

- 7. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paxilline inhibition of the alpha-subunit of the high-conductance calcium-activated potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effects of paxilline on K+ channels in rat mesenteric arterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tremorgenic Mycotoxin Paxilline: An In-depth Guide to its Early Research and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline is a potent, tremorgenic indole diterpenoid mycotoxin, first characterized in 1975.[1] Produced by the fungus Penicillium paxilli, it has garnered significant attention in the scientific community for its highly selective and potent inhibition of large-conductance calcium-activated potassium (BK) channels.[2][3] This technical guide delves into the seminal early research that led to the isolation, structural elucidation, and initial biological characterization of paxilline, providing a foundational understanding for researchers in pharmacology and drug development.

Discovery and Initial Characterization

Paxilline was first isolated from cultures of Penicillium paxilli. The initial structural characterization was a landmark achievement, revealing a complex polycyclic structure that fuses an indole moiety with a rearranged diterpene fragment.[1][4] This unique architecture is shared by a broader class of fungal metabolites, many of which exhibit significant biological activities.[5][6]

Isolation and Purification

Experimental Protocol: General Outline for Paxilline Isolation

-

Fungal Cultivation: Penicillium paxilli is cultured on a suitable medium, such as Bengal red medium containing chloramphenicol to inhibit bacterial growth. The fungus is typically grown from a soil or other environmental isolate.[6]

-

Extraction: The fungal cultures are extracted with an organic solvent, commonly ethyl acetate, to isolate the secondary metabolites.[7]

-

Chromatographic Separation: The crude extract is then subjected to column chromatography to separate the various components. This is a critical step in isolating paxilline from other fungal metabolites.

-

Purification: Further purification is achieved through techniques such as preparative high-performance liquid chromatography (HPLC) to yield high-purity paxilline.[7]

Workflow for Paxilline Isolation and Purification

Structural Elucidation

The definitive structure of paxilline was determined through a combination of spectroscopic techniques, culminating in X-ray crystallography.[4]

Table 1: Key Physicochemical and Spectroscopic Data for Paxilline

| Property | Data | Reference |

| Molecular Formula | C₂₇H₃₃NO₄ | [5] |

| UV Absorption (λmax) | 237, 285 nm | [6] |

| ¹H NMR | Key signals include aromatic protons and methyl groups. | [6] |

| ¹³C NMR | Shows a total of 27 carbon signals, including carbonyl and olefinic carbons. | [6] |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, confirming the molecular formula. | [5][6] |

| X-ray Crystallography | Confirmed the absolute configuration of the molecule. | [4] |

Early Biological Characterization: A Potent BK Channel Blocker

A pivotal moment in paxilline research was the discovery of its potent and selective inhibitory effect on high-conductance Ca²⁺-activated K⁺ (maxi-K or BK) channels.[2] This finding established paxilline as a valuable pharmacological tool for studying the physiological roles of these channels.

Inhibition of BK Channels

Early electrophysiological experiments demonstrated that paxilline blocks BK channels with high affinity.[2] The mechanism of action was later determined to be an allosteric, closed-channel block.

Table 2: Early Quantitative Data on Paxilline's Inhibition of BK Channels

| Parameter | Value | Conditions | Reference |

| Ki for BK channel block | 1.9 nM | 10 µM intracellular Ca²⁺ | [2] |

| Hill Coefficient | ~1 | 10 µM intracellular Ca²⁺ | [2] |

Experimental Protocol: Electrophysiological Recording of BK Channel Inhibition

-

Cell Preparation: Cells expressing BK channels (e.g., from bovine aortic smooth muscle or cloned channels in oocytes) are prepared for patch-clamp experiments.[2]

-

Patch-Clamp Configuration: An excised membrane patch (inside-out configuration) is established to allow for the application of paxilline to the intracellular face of the channel.

-

Data Acquisition: Currents through the BK channels are elicited by voltage pulses.

-

Paxilline Application: Paxilline is applied to the bath solution, and the resulting inhibition of the channel currents is recorded.

-

Data Analysis: The inhibition constant (Ki) is determined by analyzing the concentration-response relationship of paxilline's blocking effect.

Allosteric Modulation of Toxin Binding

Interestingly, despite being a channel blocker, paxilline was found to enhance the binding of [¹²⁵I]charybdotoxin (ChTX), a known pore-blocking scorpion toxin, to BK channels.[2] This suggested an allosteric mechanism of action, where paxilline binds to a site distinct from the ChTX binding site in the channel pore.

Experimental Protocol: [¹²⁵I]Charybdotoxin Binding Assay

-

Membrane Preparation: Sarcolemmal membranes from a tissue rich in BK channels (e.g., bovine aortic smooth muscle) are prepared.[2]

-

Binding Reaction: The membranes are incubated with [¹²⁵I]ChTX in the presence or absence of various concentrations of paxilline.

-

Separation of Bound and Free Toxin: The reaction mixture is filtered to separate the membranes with bound toxin from the unbound toxin.

-

Quantification: The amount of bound [¹²⁵I]ChTX is quantified using a gamma counter.

-

Data Analysis: The effect of paxilline on the binding of [¹²⁵I]ChTX is analyzed to determine if it enhances or inhibits binding.

Signaling Pathway: Allosteric Modulation of BK Channels by Paxilline

References

- 1. researchgate.net [researchgate.net]

- 2. Tremorgenic indole alkaloids potently inhibit smooth muscle high-conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nzgajournal.org.nz [nzgajournal.org.nz]

- 4. escholarship.org [escholarship.org]

- 5. Frontiers | Indole-Terpenoids With Anti-inflammatory Activities From Penicillium sp. HFF16 Associated With the Rhizosphere Soil of Cynanchum bungei Decne [frontiersin.org]

- 6. Indole-Terpenoids With Anti-inflammatory Activities From Penicillium sp. HFF16 Associated With the Rhizosphere Soil of Cynanchum bungei Decne - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Paxilline as a Selective Blocker of Large-Conductance Calcium-Activated Potassium (BK) Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paxilline, a tremorogenic indole alkaloid mycotoxin derived from the fungus Penicillium paxilli, is a potent and widely utilized pharmacological tool for the study of large-conductance calcium- and voltage-activated potassium (BK) channels. Its primary mechanism of action is a state-dependent blockade, exhibiting a pronounced preference for the closed conformation of the BK channel. This technical guide provides an in-depth overview of paxilline's role as a BK channel blocker, detailing its mechanism of action, quantitative inhibitory properties, and the experimental protocols used to characterize its effects.

Mechanism of Action: A Preferential Closed-Channel Blockade

Paxilline's interaction with BK channels is not a simple occlusion of the open pore. Instead, it functions as an allosteric modulator that stabilizes the channel in its closed state.[1][2] This "closed-channel block" is characterized by the following key features:

-

State-Dependent Binding: Paxilline binds with significantly higher affinity to the closed conformation of the BK channel compared to the open conformation.[1][3] The affinity for the closed state has been estimated to be over 500 times greater than for the open state.[1][4]

-

Inverse Dependence on Open Probability (Po): The inhibitory potency of paxilline is inversely correlated with the channel's open probability.[3][4] Conditions that favor channel opening, such as membrane depolarization or high intracellular calcium concentrations, significantly reduce the blocking effect of paxilline.[3][5]

-

Allosteric Modulation: The binding of a single paxilline molecule is thought to allosterically alter the intrinsic closed-to-open equilibrium of the channel, favoring the closed state.[3][4] This effectively reduces the likelihood of the channel opening in response to activating stimuli.

-

Binding Site: Evidence suggests that paxilline accesses its binding site from the intracellular side of the membrane, within the central cavity of the channel pore.[6][7] A crucial residue for paxilline sensitivity has been identified as a glycine at position 311 (G311) in the S6 transmembrane helix of the BK channel α-subunit.[6][8] Mutation of this residue can abolish the inhibitory effect of paxilline.[6]

Quantitative Analysis of Paxilline Inhibition

The inhibitory potency of paxilline on BK channels is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). As a consequence of its state-dependent mechanism, these values are highly sensitive to the experimental conditions that influence the channel's open probability.

| Parameter | Value | Channel Type/Conditions | Source |

| Ki | 1.9 nM | Cloned α-subunit of the maxi-K (BK) channel in the presence of 10 µM intracellular calcium. | [5] |

| IC50 | ~10 nM | BK channels when largely closed. | [3][4] |

| IC50 | 11.7 ± 1.9 nM | BK channels under equilibration conditions of -70 mV with 300 µM Ca2+. | [1][9] |

| IC50 | 5.5 ± 1.1 nM | BK channels at -80 mV. | [1][9] |

| IC50 | 58.4 ± 2.9 nM | BK channels under equilibration conditions of 0 mV with 300 µM Ca2+. | [1][9] |

| IC50 | 469.8 ± 94.9 nM | BK channels under equilibration conditions of 40 mV with 300 µM Ca2+. | [1][9] |

| IC50 | 5.37 ± 1.0 µM | BK channels under equilibration conditions of 70 mV with 300 µM Ca2+. | [1][9] |

| IC50 | ~10 µM | BK channels as maximal open probability is approached. | [3][4] |

| Off-target IC50 | 5 µM - 50 µM | Sarco/endoplasmic reticulum Ca2+-stimulated ATPase (SERCA). | [10][11] |

Experimental Protocols

The investigation of paxilline's effects on BK channels predominantly relies on electrophysiological techniques, particularly the patch-clamp method.

Inside-Out Patch-Clamp Electrophysiology

This technique is ideal for studying the direct interaction of intracellularly applied substances with ion channels.

Objective: To measure the inhibitory effect of paxilline on BK channel currents under controlled voltage and intracellular calcium concentrations.

Methodology:

-

Cell Preparation: Oocytes or mammalian cells expressing the BK channel α-subunit are used.[1][5]

-

Pipette Preparation: Glass micropipettes with a resistance of 1-2 MΩ are filled with a potassium-based intracellular solution.[1]

-

Patch Excision: A gigaseal is formed between the pipette tip and the cell membrane. The pipette is then retracted to excise a small patch of membrane, with the intracellular face exposed to the bath solution (inside-out configuration).[1][3]

-

Solution Exchange: The excised patch is moved into a perfusion system that allows for rapid exchange of bath solutions containing different concentrations of paxilline and calcium.[1]

-

Voltage Protocol: The membrane potential of the patch is clamped at a holding potential (e.g., -80 mV) where the BK channel open probability is low.[1][3] Depolarizing voltage steps are then applied to activate the channels and elicit potassium currents.[3]

-

Data Acquisition: BK channel currents are recorded in the absence (control) and presence of various concentrations of paxilline.[1][3] The inhibition of the current amplitude is measured to determine the IC50 of paxilline under the specific experimental conditions.[1]

Visualizations

Signaling Pathway of Paxilline's Closed-Channel Block

Caption: Paxilline binds with high affinity to the closed state of the BK channel, stabilizing it.

Experimental Workflow for Paxilline Inhibition Study

Caption: A typical electrophysiological workflow to determine paxilline's inhibitory effects on BK channels.

Conclusion

Paxilline is an indispensable tool for probing the function and physiological roles of BK channels. Its well-characterized, state-dependent mechanism of closed-channel blockade provides a nuanced approach to modulating BK channel activity. Researchers and drug development professionals should, however, remain cognizant of its off-target effects at higher concentrations and the critical influence of experimental conditions on its inhibitory potency. A thorough understanding of its mechanism is paramount for the accurate interpretation of experimental data and the design of future investigations into BK channel pharmacology.

References

- 1. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. researchgate.net [researchgate.net]

- 4. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paxilline inhibition of the alpha-subunit of the high-conductance calcium-activated potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. rupress.org [rupress.org]

- 9. Zhou Y and Lingle CJ (2014), Paxilline inhibits BK channels by an almost exc... - Paper [echinobase.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Paxilline | Ca2+-ATPase | Tocris Bioscience [tocris.com]

Toxicological Profile of Paxilline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline is a potent, tremorgenic indole-diterpenoid mycotoxin produced by several species of fungi, most notably Penicillium paxilli. It is a well-characterized blocker of large-conductance calcium-activated potassium (BK) channels and also exhibits inhibitory effects on the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. Due to its specific and potent biological activities, paxilline is widely used as a pharmacological tool in neuroscience and physiology research. However, its inherent toxicity necessitates a thorough understanding of its toxicological profile for safe handling and interpretation of experimental results. This guide provides a comprehensive overview of the known toxicological data for paxilline, including its mechanism of action, acute toxicity, genotoxicity, and available information on chronic, reproductive, and developmental effects.

Mechanism of Toxicity

The primary mechanism of paxilline's toxicity stems from its potent inhibition of BK channels. These channels are crucial in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release. Paxilline acts as a closed-channel blocker, binding with high affinity to the channel's closed conformation and stabilizing it, thereby reducing the probability of the channel opening[1][2]. This inhibition is inversely dependent on the channel's open probability; conditions that favor channel opening reduce the inhibitory effect of paxilline[1][2][3]. By blocking BK channels, paxilline disrupts normal potassium ion flow, leading to membrane depolarization and increased excitability, which manifests as tremors and convulsions.

A secondary mechanism of toxicity is the inhibition of the SERCA pump, which is responsible for transporting calcium ions from the cytosol into the sarcoplasmic/endoplasmic reticulum. Paxilline inhibits various SERCA isoforms with IC50 values in the micromolar range[3]. This inhibition disrupts intracellular calcium homeostasis, which can contribute to its overall toxic effects.

Signaling Pathways

The interaction of paxilline with BK channels and SERCA pumps disrupts key cellular signaling pathways. The following diagrams illustrate these interactions.

Toxicological Data

The following tables summarize the available quantitative toxicological data for paxilline.

Table 1: Acute Toxicity

| Species | Route of Administration | LD50 | Observed Effects | Reference |

| Mouse | Oral | >227 mg/kg | Tremor | [4] |

| Mouse | Unreported | 150 mg/kg | Details not reported | [4] |

| Chicken | Oral | >100 mg/kg | Tremor | [4] |

Table 2: Genotoxicity

| Assay | Test System | Concentration/Dose | Result | Reference |

| Somatic Mutation and Recombination Test (SMART) | Drosophila melanogaster | ≥2 µM | Positive | [5] |

Table 3: Chronic, Reproductive, and Developmental Toxicity & Carcinogenicity

| Study Type | Species | Route | NOAEL/LOAEL | Findings | Reference |

| Chronic Toxicity | Data not available | - | - | - | - |

| Reproductive Toxicity | Data not available | - | - | - | - |

| Developmental Toxicity | Data not available | - | - | - | - |

| Carcinogenicity | Data not available | - | - | - | - |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

Experimental Protocols

Acute Oral Toxicity (LD50) - General Protocol (Adapted from OECD Guideline 423)

This protocol provides a general framework for determining the acute oral toxicity of a substance like paxilline.

Genotoxicity - Somatic Mutation and Recombination Test (SMART) in Drosophila melanogaster

This assay assesses the genotoxic potential of a substance by observing the loss of heterozygosity in the wing imaginal discs of fruit fly larvae.

SERCA Inhibition Assay - General Protocol

This protocol outlines a general method for assessing the inhibitory effect of paxilline on SERCA activity.

Conclusion

Paxilline is a valuable research tool with well-defined inhibitory actions on BK channels and SERCA pumps. Its acute toxicity is characterized by tremorgenic effects, and it has demonstrated genotoxic potential in Drosophila. However, a significant data gap exists regarding its chronic, reproductive, and developmental toxicity, as well as its carcinogenic potential. Researchers and drug development professionals should exercise caution when handling paxilline, being mindful of its acute toxic effects. Further studies are warranted to fully elucidate its long-term health effects and to establish a more complete toxicological profile. The provided experimental protocols offer a starting point for conducting further toxicological assessments of paxilline and similar compounds.

References

Methodological & Application

Application Notes and Protocols for Paxilline Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals